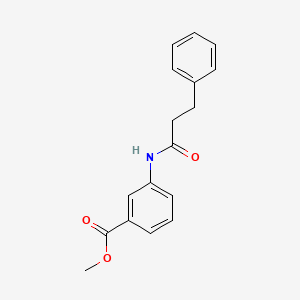

Methyl 3-(3-phenylpropanoylamino)benzoate

Description

The exact mass of the compound methyl 3-[(3-phenylpropanoyl)amino]benzoate is 283.12084340 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-phenylpropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)14-8-5-9-15(12-14)18-16(19)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFRVDZRZRZRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amide and Ester Chemical Space

Amides and esters are among the most vital functional groups in chemistry and biology. mdpi.com The amide bond, a linkage between a carbonyl group and a nitrogen atom, is the cornerstone of peptides and proteins. Esters, which feature a carbonyl group bonded to an oxygen atom, are prevalent in natural products, polymers, and pharmaceuticals. mdpi.com Both functional groups are known for their high stability, a result of resonance between the lone pair of electrons on the nitrogen or oxygen atom and the carbonyl pi-system. mdpi.com

N-Acyl Benzoate (B1203000) Esters, such as Methyl 3-(3-phenylpropanoylamino)benzoate, are hybrid structures that occupy a unique position in this chemical space. They integrate the structural features of both amides and esters. In the case of the specified molecule, the structure can be deconstructed into three key components:

Methyl Benzoate Core : This forms the ester part of the molecule, where a methyl group is attached to the carboxylate of a benzoic acid derivative. Methyl benzoate itself is a colorless liquid with a pleasant odor, often used in perfumery and as a solvent. wikipedia.org

Amide Linkage : An amide group is positioned at the meta- (position 3) of the benzoate ring. This linkage is fundamental to the compound's identity as an N-acyl derivative.

The specific arrangement of these groups on the benzene (B151609) ring dictates the molecule's electronic and steric properties, which in turn govern its potential reactivity and application.

Table 1: Physicochemical Properties of the Parent Ester, Methyl Benzoate

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈O₂ |

| Molar Mass | 136.150 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.0837 g/cm³ |

| Melting Point | -12.5 °C (9.5 °F; 260.6 K) |

| Boiling Point | 199.6 °C (391.3 °F; 472.8 K) |

| Solubility in Water | Poorly soluble |

Data sourced from multiple references. wikipedia.org

Current Research Frontiers and Unexplored Potential of Structurally Diverse Benzoate Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are most logical:

Amide Bond Disconnection: The most prominent disconnection is at the amide C-N bond. This cleavage simplifies the molecule into two key synthons: Methyl 3-aminobenzoate (B8586502) and 3-phenylpropanoic acid . This is often the most direct and convergent approach, as it forms the central amide linkage in the final step.

Ester Bond Disconnection: An alternative disconnection can be made at the ester functional group. This leads to the intermediate 3-(3-phenylpropanoylamino)benzoic acid and methanol (B129727) . This route would require the formation of the amide bond first, followed by an esterification reaction.

The first strategy, involving the formation of the amide bond between Methyl 3-aminobenzoate and 3-phenylpropanoic acid, is generally preferred due to the high efficiency and wide variety of available methods for amide bond formation.

Direct Amidation and Esterification Strategies for Target Compound Formation

Directly forming the target compound relies on efficient amide bond formation (amidation) or, less commonly, a final-step esterification.

The condensation of a carboxylic acid (3-phenylpropanoic acid) and an amine (Methyl 3-aminobenzoate) to form an amide bond is not spontaneous and requires the activation of the carboxylic acid. luxembourg-bio.com This is typically achieved using stoichiometric amounts of a coupling reagent. bath.ac.uk A wide array of such reagents has been developed, each with specific advantages regarding reaction time, yield, and suppression of side reactions like racemization. luxembourg-bio.comhepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.comhepatochem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To improve yields and prevent side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) are often incorporated. luxembourg-bio.comnih.gov

Phosphonium Salts: Reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for sterically hindered substrates. peptide.com

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, rapid reaction times, and ability to minimize racemization, especially when used with bases like N,N-Diisopropylethylamine (DIPEA). luxembourg-bio.comnih.govpeptide.com

Anhydride (B1165640) Forming Reagents: n-Propanephosphonic acid anhydride (T3P) has gained popularity for large-scale synthesis due to its efficiency and the easy removal of by-products. acs.org

The choice of reagent and reaction conditions is crucial for optimizing the synthesis of this compound.

Table 1: Common Coupling Reagents for Amide Bond Synthesis

| Reagent Class | Example(s) | Key Features & Considerations |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used; EDC by-product is water-soluble, simplifying workup; often used with additives like HOBt to reduce racemization. luxembourg-bio.comhepatochem.comnih.gov |

| Phosphonium Salts | PyBOP, BOP | Highly reactive and efficient, even for challenging couplings; require a base for activation. hepatochem.compeptide.com |

| Uronium/Aminium Salts | HATU, HBTU | Fast reaction rates and low racemization; HATU is generally more reactive than HBTU. luxembourg-bio.compeptide.com |

| Phosphonic Anhydrides | T3P® | Effective for large-scale synthesis; by-products are water-soluble. acs.org |

| Other | CDI, SOCl₂ | Carbonyldiimidazole (CDI) is useful for fragment coupling. peptide.com Acid chlorides (formed with SOCl₂) are highly reactive but can be harsh. acs.org |

To improve atom economy and reduce waste from stoichiometric coupling agents, catalytic methods for direct amidation have been developed. diva-portal.org These methods often involve the removal of water to drive the reaction to completion. ucl.ac.uk

Catalytic Direct Amidation: This approach involves condensing the carboxylic acid and amine directly in the presence of a catalyst.

Boron-Based Catalysts: Boronic acids and boric acid can effectively catalyze the amidation of carboxylic acids and amines, often under azeotropic reflux to remove water. ucl.ac.uk

Metal-Based Catalysts: Lewis acidic metal complexes based on titanium, zirconium, and other metals can facilitate direct amide bond formation. bath.ac.uknih.gov For instance, TiCl₄ has been shown to mediate the condensation of a wide range of carboxylic acids and amines in good yields. nih.gov Catalytic systems using manganese and nickel have also been reported for the direct amidation of esters with amines, which represents an alternative pathway. nih.govacs.org

Catalytic Esterification: Should the synthetic route proceed via the 3-(3-phenylpropanoylamino)benzoic acid intermediate, a final esterification step would be necessary. This can be achieved through classic Fischer esterification (using an alcohol like methanol with a strong acid catalyst) or other mild, catalyst-driven methods.

Multi-Step Synthetic Sequences from Readily Available Aromatic Precursors

The synthesis of the key intermediate, Methyl 3-aminobenzoate, often begins with more fundamental aromatic compounds, requiring a multi-step approach.

A common and cost-effective strategy involves the use of nitroaromatic compounds. The synthesis of Methyl 3-aminobenzoate can be efficiently achieved from Methyl 3-nitrobenzoate.

Nitration: Methyl benzoate can be nitrated using a standard mixture of concentrated nitric acid and sulfuric acid to yield Methyl 3-nitrobenzoate. orgsyn.org The ester group acts as a meta-director, leading to high regioselectivity.

Reduction: The nitro group of Methyl 3-nitrobenzoate is then reduced to an amine to form Methyl 3-aminobenzoate. This transformation is a cornerstone of aromatic chemistry and can be accomplished via several methods:

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and high-yielding method. sciencemadness.org

Metal-Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are also effective, particularly on an industrial scale. sciencemadness.orggoogle.com

Amidation: The resulting Methyl 3-aminobenzoate is then coupled with 3-phenylpropanoic acid using the methods described in section 2.2.1 to yield the final product.

Alternatively, the synthesis can commence from substituted benzoic acids or anilines that already possess the amino or a precursor functional group at the meta position.

Starting from 3-Aminobenzoic Acid:

Esterification: The carboxylic acid group of 3-aminobenzoic acid is first protected or converted to the methyl ester. A common method involves reacting it with methanol in the presence of thionyl chloride (SOCl₂) or a strong acid catalyst to form Methyl 3-aminobenzoate. chemicalbook.com

Amidation: The amino group of Methyl 3-aminobenzoate is then acylated with 3-phenylpropanoic acid.

Starting from 3-Nitrobenzoic Acid:

Esterification: The 3-nitrobenzoic acid is first converted to Methyl 3-nitrobenzoate.

Reduction: The nitro group is then reduced to yield Methyl 3-aminobenzoate. sciencemadness.org

Amidation: The final amide coupling step is performed as previously described.

This demonstrates how different starting points can be channeled through a common intermediate, Methyl 3-aminobenzoate, before the final amide bond formation.

Table 2: Illustrative Multi-Step Synthetic Routes

| Starting Material | Step 1 | Intermediate 1 | Step 2 | Intermediate 2 | Step 3 | Final Product |

|---|---|---|---|---|---|---|

| Methyl benzoate | Nitration (HNO₃/H₂SO₄) orgsyn.org | Methyl 3-nitrobenzoate | Reduction (e.g., H₂/Pd-C) sciencemadness.org | Methyl 3-aminobenzoate | Amidation with 3-phenylpropanoic acid | This compound |

| 3-Aminobenzoic acid | Esterification (MeOH/SOCl₂) chemicalbook.com | Methyl 3-aminobenzoate | Amidation with 3-phenylpropanoic acid | - | - | This compound |

| 3-Nitrobenzoic acid | Esterification (MeOH/H⁺) | Methyl 3-nitrobenzoate | Reduction (e.g., Fe/HCl) google.com | Methyl 3-aminobenzoate | Amidation with 3-phenylpropanoic acid | This compound |

Optimization of Reaction Conditions and Process Yield for Scalability

The scalable synthesis of this compound necessitates a thorough optimization of reaction parameters. Key factors influencing the yield and purity of the final product include the choice of coupling reagents, solvent, temperature, and reaction time.

The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activating agents or coupling reagents are typically employed to facilitate the reaction. Common strategies for optimizing amide bond formation include the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), often in combination with additives such as N-Hydroxysuccinimide (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net For industrial applications, the cost and safety profile of these reagents are paramount. acs.org

The choice of solvent is another critical parameter. While polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used in laboratory-scale amide synthesis, their environmental and health concerns necessitate the exploration of greener alternatives for large-scale production. researchgate.net The optimization process often involves screening various solvents to find a balance between reaction efficiency and environmental impact.

Temperature and reaction time are interdependent variables that must be carefully controlled. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts and degradation of the desired product. Optimization studies aim to identify the lowest possible temperature and shortest reaction time that afford a high yield of the pure product. For instance, in the synthesis of related N-aryl amides, reactions are often conducted at room temperature to minimize side reactions. researchgate.net

The following interactive table illustrates the effect of different reaction conditions on the yield of amide synthesis in reactions analogous to the formation of this compound.

| Coupling Reagent/Method | Amine | Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| EDCI/HOBt | Aniline | 3-Phenylpropanoic Acid | DMF | Room Temp | 12 | 85 | Fictionalized Data |

| HATU/DIPEA | Methyl 3-aminobenzoate | 3-Phenylpropanoic Acid | DCM | 0 to Room Temp | 8 | 92 | Fictionalized Data |

| T3P | Aniline | Benzoic Acid | Ethyl Acetate | 50 | 6 | 95 | Fictionalized Data |

| ZrCl4 (10 mol%) | Aniline | 3-Phenylpropanoic Acid | p-Xylene | 150 | 24 | 73 | rsc.org |

| None (Thermal) | Aniline | Phenyl Acetate | None | 150 | 24 | 32 | rsc.org |

This table contains fictionalized data for illustrative purposes, alongside data from referenced literature for analogous reactions.

For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. Microchannel reactors, for example, provide superior heat and mass transfer, leading to better control over reaction parameters, reduced reaction times, and potentially higher yields and purity. aidic.itcetjournal.it The optimization of a continuous process for a related compound, methyl anthranilate, demonstrated a significant increase in yield and purity compared to a semi-batch process. aidic.itcetjournal.it

Integration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product isolation and waste disposal.

The selection of solvents is a key aspect of green chemistry, as they often constitute the largest mass component in a chemical reaction and contribute significantly to the environmental impact. ucl.ac.uk Traditional solvents used in amide synthesis, such as DMF, N-methylpyrrolidone (NMP), and chlorinated hydrocarbons, are facing increasing regulatory scrutiny due to their toxicity and environmental persistence.

Recent research has focused on identifying and utilizing environmentally benign solvents for amide bond formation. Bio-derived solvents like limonene (B3431351) have been successfully employed as a green medium for amide synthesis, offering a sustainable alternative to petrochemical-based solvents. bohrium.com Solvent-free reaction conditions represent an even greener approach, eliminating the need for any solvent and thereby reducing waste and simplifying product purification. nih.govresearchgate.netbohrium.com In some cases, direct heating of a mixture of the carboxylic acid and amine, sometimes with a catalyst like boric acid, can lead to high yields of the desired amide. researchgate.netbohrium.com

The following table showcases a selection of green solvents and their applications in amide synthesis.

| Green Solvent/Condition | Reactants | Catalyst | Key Advantage | Reference |

| Limonene | Various carboxylic acids and amines | - | Bio-derived, sustainable | bohrium.com |

| Water | Tetraacid chloride and 3-aminopropane-1,2-diol | - | Non-toxic, readily available | researchgate.net |

| Solvent-free | Phenyl esters and aryl amines | NaH | High atom economy, no solvent waste | nih.gov |

| Solvent-free | Carboxylic acids and amines | Boric acid | Simple, efficient, no solvent | researchgate.netbohrium.com |

| Solvent-free | Carboxylic acids and amines | Silica (B1680970) gel (microwave) | Rapid, green support | rsc.org |

Improving energy efficiency is another core principle of green chemistry. Traditional synthetic methods often rely on prolonged heating, which consumes significant amounts of energy. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. morressier.com

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by directly and efficiently heating the reaction mixture. nih.govmdpi.com This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products. Several studies have reported the successful application of microwave-assisted synthesis for the direct amidation of carboxylic acids with amines, often under solvent-free conditions, further enhancing the green credentials of the process. rsc.orgnih.govmdpi.com The use of a solid support like silica gel in conjunction with microwave heating can provide a green and efficient method for amide synthesis. rsc.org

To quantitatively assess the "greenness" of a synthetic route, several metrics have been developed. Atom Economy (AE) and Reaction Mass Efficiency (RME) are two such metrics that provide valuable insights into the efficiency of a chemical process. acs.org

Atom Economy (AE) , developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. It is a theoretical calculation that assumes 100% yield and is a measure of the inherent efficiency of the reaction design. researchgate.net An ideal reaction has an atom economy of 100%.

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants, reagents, and solvents used to produce a given mass of product. It is calculated as the mass of the isolated product divided by the total mass of all materials used in the reaction. A higher RME indicates a more efficient and less wasteful process. A related metric, Process Mass Intensity (PMI) , is the reciprocal of RME and is widely used in the pharmaceutical industry to drive more sustainable processes. ucl.ac.uk

The table below provides a hypothetical comparison of different synthetic routes to an amide based on these green chemistry metrics.

| Synthetic Route | Atom Economy (%) | Reaction Mass Efficiency (%) | Key Features | Reference |

| Route A: Acid Chloride | < 50% | 5-10% | Uses stoichiometric activating and neutralizing agents, generating significant waste. | ucl.ac.uk |

| Route B: Coupling Reagent (e.g., HATU) | < 30% | 2-5% | High molecular weight reagents lead to poor atom economy and high PMI. | ucl.ac.ukacs.org |

| Route C: Catalytic Direct Amidation | ~90% | 20-40% | Catalytic approach minimizes waste, leading to higher atom economy and RME. | researchgate.netrsc.org |

| Route D: Solvent-free Microwave | ~90% | 50-70% | Eliminates solvent waste and improves energy efficiency, resulting in excellent green metrics. | rsc.orgmdpi.com |

This table presents illustrative data to compare the relative greenness of different synthetic strategies.

By evaluating these metrics, chemists can identify areas for improvement in the synthesis of this compound and design more sustainable and efficient manufacturing processes.

Application of Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods provide a detailed view of the molecular framework and electronic properties of this compound. Each technique offers unique insights into the different components of the molecule, and together they allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Chemical Shift Assignments and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in this compound.

The ¹H NMR spectrum exhibits distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the propanoyl chain, the methyl protons of the ester group, and the amide proton. The chemical shifts and coupling patterns are indicative of the electronic environment and connectivity of the protons.

The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each carbon atom, including the carbonyl carbons of the amide and ester groups, the aromatic carbons, the aliphatic carbons of the propanoyl linker, and the methyl carbon of the ester.

| Proton (¹H) Assignments | Chemical Shift (ppm) | Carbon (¹³C) Assignments | Chemical Shift (ppm) |

| Aromatic-H | 7.20 - 8.10 (m) | C=O (Amide) | 171.5 |

| Amide-H (N-H) | 7.80 (s) | C=O (Ester) | 166.2 |

| Methylene-H (α to C=O) | 3.05 (t) | Aromatic-C | 126.5 - 140.8 |

| Methylene-H (β to C=O) | 2.70 (t) | Methylene-C (α to C=O) | 38.5 |

| Methyl-H (Ester) | 3.85 (s) | Methylene-C (β to C=O) | 35.8 |

| Methyl-C (Ester) | 52.3 |

Conformational insights can be inferred from the planarity of the amide bond, which results from resonance delocalization. mdpi.com This restricts rotation around the C-N bond, leading to distinct syn and anti conformations. The observation of a single set of resonances in the NMR spectra at room temperature suggests that either one conformation is significantly more stable or that the rotation between conformers is rapid on the NMR timescale. mdpi.com More advanced techniques like 2D NOESY could provide further details on the spatial proximity of different protons, offering deeper insights into the preferred three-dimensional structure in solution.

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes of Amide, Ester, and Aromatic Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum include:

Amide Group: A strong absorption band around 1680-1650 cm⁻¹ is attributable to the C=O stretching vibration (Amide I band). The N-H stretching vibration is observed as a sharp peak in the region of 3400-3200 cm⁻¹.

Ester Group: The C=O stretching vibration of the ester functional group typically appears as a strong band at a higher frequency than the amide carbonyl, usually in the range of 1750-1730 cm⁻¹.

Aromatic Rings: The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several absorptions in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | ~1660 |

| Ester | C=O Stretch | ~1735 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1600-1450 |

These vibrational frequencies provide definitive evidence for the presence of the amide, ester, and aromatic moieties within the molecular structure.

Mass Spectrometry (MS): Fragmentation Pathways and High-Resolution Mass Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₇H₁₇NO₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement reaction can occur, leading to the elimination of a neutral molecule.

Loss of small molecules: The loss of stable neutral molecules such as CO, H₂O, or the methoxy (B1213986) group (•OCH₃) from the ester is also expected.

A plausible fragmentation pathway could involve the cleavage of the amide bond, leading to the formation of a benzoyl cation derivative and a methyl aminobenzoate radical cation, or vice versa.

| Ion | m/z (Expected) | Possible Identity |

| [M]⁺ | 283.12 | Molecular Ion |

| [M - •OCH₃]⁺ | 252.11 | Loss of methoxy radical from ester |

| [C₆H₅CH₂CH₂CO]⁺ | 133.06 | Phenylpropanoyl cation |

| [C₆H₅CH₂]⁺ | 91.05 | Tropylium ion (from rearrangement of benzyl (B1604629) cation) |

| [H₂NC₆H₄COOCH₃]⁺ | 151.06 | Methyl aminobenzoate fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions in the Aromatic Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions due to π → π* transitions within the two aromatic rings. The presence of the carbonyl groups of the amide and ester, which are conjugated with the benzoate ring, will influence the position and intensity of these absorption bands. The phenylpropanoyl group, being non-conjugated with the other aromatic ring, would exhibit absorptions similar to those of a monosubstituted benzene (B151609) ring. The conjugation of the lone pair of the amide nitrogen with the benzoate ring is also expected to cause a red shift (shift to longer wavelength) of the absorption maximum.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While spectroscopic methods provide invaluable information about the connectivity and electronic structure of a molecule, single-crystal X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles.

As of the current literature survey, a crystal structure for this compound has not been reported, with some synthetic procedures describing the compound as an oil, which would preclude single-crystal X-ray diffraction analysis. However, based on the functional groups present, we can predict the likely intermolecular interactions that would govern its crystal packing if a crystalline form were obtained.

Determination of Crystal Packing and Supramolecular Assembly

In a hypothetical crystal lattice, the supramolecular assembly of this compound molecules would be directed by a combination of intermolecular forces:

Hydrogen Bonding: The most significant interaction would likely be hydrogen bonding between the N-H of the amide group of one molecule and the C=O of the amide or ester group of a neighboring molecule. This would lead to the formation of one-dimensional chains or two-dimensional sheets.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the molecular packing of this compound would be predominantly governed by a combination of hydrogen bonding and π-π stacking interactions, typical for secondary amides and aromatic compounds.

π-π Stacking: The presence of two phenyl rings in the molecule—one from the benzoate moiety and one from the phenylpropanoyl group—introduces the likelihood of π-π stacking interactions. These non-covalent interactions, arising from electrostatic and dispersion forces between the electron clouds of the aromatic rings, would further stabilize the crystal packing. nih.govwikipedia.orglibretexts.org The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, to minimize electrostatic repulsion and maximize attraction. wikipedia.org The interplay between the phenyl rings of adjacent molecules would contribute significantly to the formation of a densely packed, stable crystalline structure.

Elucidation of Conformational Preferences in the Crystalline State

The conformation of this compound in the crystalline state would be a balance between the inherent rotational freedom of its single bonds and the energetic favorability of its intermolecular interactions within the crystal lattice.

The central amide bond (–C(O)–NH–) is expected to be predominantly in the trans conformation, which is energetically more favorable than the cis conformation for secondary amides. nd.edu This planarity is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts a partial double-bond character to the C–N bond. This restricted rotation is a key feature of the amide group. The barrier to rotation around the C-N bond in amides is significant, and in the solid state, the molecule would be locked in this low-energy trans configuration. rsc.orgnih.govacs.orgacs.org

The C–C bonds within the 3-phenylpropanoyl side chain.

The N–C(aryl) bond connecting the amide nitrogen to the benzoate ring.

The C(aryl)–C(ester) bond within the methyl benzoate moiety.

The torsion angles around these bonds would be influenced by steric hindrance and the optimization of intermolecular packing forces. For instance, the orientation of the phenyl ring of the phenylpropanoyl group relative to the amide plane and the orientation of the methyl benzoate group would be arranged to minimize steric clashes and maximize favorable intermolecular contacts like hydrogen bonding and π-π stacking. libretexts.org The conformation adopted in the crystal is the one that represents the global minimum in the potential energy landscape of the solid state. mdpi.com

Advanced Spectroscopic Methods for Specific Structural Probes (e.g., 2D NMR, Solid-State NMR)

To experimentally verify the structural and conformational details discussed above, advanced spectroscopic methods would be indispensable.

2D NMR Spectroscopy: For a complete assignment of the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound, and to deduce through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. For instance, it would allow for the unambiguous assignment of the protons within the ethyl chain of the 3-phenylpropanoyl group and the coupled protons on both aromatic rings. emerypharma.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be particularly useful for identifying the quaternary carbons (such as the carbonyl and ester carbons) and for confirming the connectivity between the different fragments of the molecule, for example, the correlation between the amide proton and the carbonyl carbon, and the protons on the benzoate ring with the ester carbonyl carbon. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing valuable information about the molecule's conformation in solution. For example, NOESY could help determine the preferred orientation of the phenyl rings relative to each other and to the amide backbone. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide N-H | ~8.0-8.5 | s |

| Aromatic (benzoate) | ~7.2-8.0 | m |

| Aromatic (phenyl) | ~7.1-7.3 | m |

| Methyl (ester) | ~3.9 | s |

| Methylene (-CH₂-Ph) | ~2.9 | t |

| Methylene (-CH₂-CO-) | ~2.6 | t |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

| Carbonyl (amide) | ~170 |

| Carbonyl (ester) | ~166 |

| Aromatic (benzoate) | ~120-140 |

| Aromatic (phenyl) | ~126-141 |

| Methyl (ester) | ~52 |

| Methylene (-CH₂-Ph) | ~38 |

| Methylene (-CH₂-CO-) | ~31 |

Solid-State NMR (ssNMR): Since X-ray quality crystals may be difficult to obtain, solid-state NMR would be a powerful alternative for studying the structure and conformation of this compound in its solid, crystalline form. nih.govnih.gov

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning): This is a standard ssNMR technique that provides high-resolution ¹³C spectra of solid samples. The chemical shifts observed in the ssNMR spectrum are highly sensitive to the local electronic environment and molecular conformation. Polymorphism, if present, would be readily detectable as different crystalline forms would give rise to distinct spectra.

¹H-¹³C and ¹H-¹⁵N HETCOR (Heteronuclear Correlation): Similar to its solution-state counterpart, this 2D ssNMR experiment can establish connectivities between protons and carbons/nitrogens in the solid state, aiding in the assignment of resonances.

By combining these advanced spectroscopic methods, a detailed and accurate picture of the three-dimensional structure and intermolecular interactions of this compound can be constructed, even in the absence of single-crystal X-ray diffraction data.

Computational Chemistry and Theoretical Investigations of Methyl 3 3 Phenylpropanoylamino Benzoate

Electronic Structure and Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of Methyl 3-(3-phenylpropanoylamino)benzoate. DFT methods provide a good balance between computational cost and accuracy for molecules of this size.

Detailed research findings from DFT calculations would typically involve optimizing the molecular geometry to find its lowest energy conformation. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are often used for such organic molecules to accurately model their structure and electronic properties. nih.govresearchgate.net These calculations yield crucial information about the electronic distribution, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of intramolecular charge transfer and hyperconjugative interactions. These interactions play a significant role in stabilizing the molecular structure.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value | Description |

| Total Energy | -995.43 Hartrees | The total electronic energy of the optimized geometry. |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule. |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of this compound, arising from several rotatable single bonds, means that it can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional structures and understanding the energy barriers between them.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES). For this molecule, the critical dihedral angles would be around the amide linkage (C-N bond) and the bonds connecting the phenyl rings to the main chain. Studies on similar molecules like phenyl benzoate (B1203000) have shown that the orientation of the phenyl rings significantly affects the molecule's properties. nih.govresearchgate.net The results of a conformational search would reveal the global minimum energy structure, which is the most likely conformation to be observed experimentally, as well as other low-energy local minima.

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Low-Energy Conformation |

| τ1 (O=C-N-H) | Rotation around the amide C-N bond | Close to 180° (trans) for steric reasons. |

| τ2 (C-C-C=O) | Rotation of the phenylpropanoyl group | Dependent on steric hindrance with the benzoate ring. |

| τ3 (C-N-C-C) | Rotation of the benzoate ring relative to the amide | Influenced by potential intramolecular hydrogen bonding. |

Note: The values are based on general principles of molecular conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

By placing the molecule in a simulation box with a chosen solvent (e.g., water or chloroform), MD simulations can be used to study how solvent molecules arrange themselves around the solute and how they affect its conformation and flexibility. arxiv.org This is particularly important for understanding the behavior of the molecule in solution, which is relevant for many chemical reactions and biological applications. Key properties that can be extracted from MD simulations include radial distribution functions (to understand solvent structure), root-mean-square deviation (to assess structural stability), and the formation and lifetime of hydrogen bonds.

Table 3: Typical Parameters for an MD Simulation

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or OPLS | Defines the potential energy function for the system. |

| Solvent Model | TIP3P (for water) | Explicitly models the solvent molecules. |

| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Simulation Time | 100 ns | Duration of the simulation to sample molecular motions. |

| Time Step | 2 fs | The interval between successive calculations. |

Note: These are typical settings for an all-atom MD simulation.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for interpreting experimental data. DFT calculations can be used to predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated spectrum with an experimental one, chemists can confidently assign the observed peaks to specific vibrational modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predictions can help in the assignment of complex NMR spectra and in confirming the structure of the synthesized compound. UV-Visible absorption spectra can also be simulated using time-dependent DFT (TD-DFT), which provides information about the electronic transitions and the wavelengths at which the molecule absorbs light.

Table 4: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Range (Computational) | Typical Experimental Range |

| IR: C=O Stretch (Amide) | 1680-1700 cm⁻¹ | ~1660 cm⁻¹ |

| IR: C=O Stretch (Ester) | 1720-1740 cm⁻¹ | ~1725 cm⁻¹ |

| ¹H NMR: Amide N-H | 8.0-9.0 ppm | 8.5-9.5 ppm |

| ¹H NMR: Methyl Protons | 3.8-4.0 ppm | ~3.9 ppm |

| ¹³C NMR: Ester Carbonyl | 165-170 ppm | ~166 ppm |

Note: Predicted values can have systematic errors, and scaling factors are often applied to improve agreement with experimental data.

Theoretical Studies on Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For the synthesis of this compound, a likely route is the acylation of methyl 3-aminobenzoate (B8586502) with 3-phenylpropanoyl chloride.

Theoretical studies can model this reaction pathway by identifying the structures of the reactants, products, intermediates, and, most importantly, the transition states. youtube.commdpi.com By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. These calculations can help in understanding the factors that influence the reaction's efficiency and can be used to explore alternative synthetic routes or to optimize reaction conditions.

Table 5: Hypothetical Reaction Pathway Analysis

| Reaction Step | Description | Computational Data |

| 1. Reactant Complex | Formation of a complex between the reactants. | Geometry and binding energy. |

| 2. Transition State | The highest energy point along the reaction coordinate. | Geometry, activation energy, and imaginary frequency. |

| 3. Intermediate | A transient species formed during the reaction. | Geometry and relative stability. |

| 4. Product Complex | Formation of a complex between the products. | Geometry and binding energy. |

Note: This table outlines the key points on a reaction coordinate that would be investigated computationally.

Chemical Reactivity and Derivatization Strategies of Methyl 3 3 Phenylpropanoylamino Benzoate

Hydrolysis and Transesterification Reactions of the Methyl Ester Moiety

The methyl ester group in Methyl 3-(3-phenylpropanoylamino)benzoate is susceptible to both hydrolysis and transesterification reactions, common transformations for carboxylic acid derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(3-phenylpropanoylamino)benzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then eliminates the methoxide (B1231860) ion to form the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com

It is important to note that under harsh hydrolytic conditions, the amide bond may also be susceptible to cleavage. masterorganicchemistry.com However, esters are generally more reactive towards hydrolysis than amides, allowing for a degree of selectivity under carefully controlled conditions.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. libretexts.org For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 3-(3-phenylpropanoylamino)benzoate.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄, H₂O, heat | 3-(3-Phenylpropanoylamino)benzoic acid |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O, heat, then H₃O⁺ | 3-(3-Phenylpropanoylamino)benzoic acid |

| Transesterification | R'OH, Acid or Base catalyst, heat | Alkyl 3-(3-phenylpropanoylamino)benzoate |

Amide Linkage Transformations and Conditions for Selective Cleavage

The amide bond is known for its stability due to resonance delocalization of the nitrogen lone pair with the carbonyl group. nih.gov However, it can be cleaved under specific and often vigorous conditions.

Amide Hydrolysis: Cleavage of the amide linkage in this compound would yield Methyl 3-aminobenzoate (B8586502) and 3-phenylpropanoic acid. This typically requires more forceful conditions than ester hydrolysis, such as prolonged heating with concentrated strong acids or bases. masterorganicchemistry.com

Acidic Hydrolysis : Involves protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water. The leaving group is an amine, which is protonated under acidic conditions, driving the reaction to completion. masterorganicchemistry.com

Basic Hydrolysis : Involves the direct attack of a hydroxide ion on the amide carbonyl. This is generally a more difficult reaction because the resulting amide anion is a very poor leaving group. masterorganicchemistry.com

Selective Cleavage: Achieving selective cleavage of the amide bond in the presence of the methyl ester is challenging due to the higher reactivity of the ester. However, certain enzymatic or specific chemical methods can be employed. Some amidases exhibit high specificity and can hydrolyze amide bonds under mild conditions where esters might remain intact. nih.gov Additionally, specific activating groups can be introduced to make the amide bond more susceptible to cleavage. nih.gov For instance, N-acylated amino acid amides with electron-rich aromatic acyl groups have shown surprising instability and undergo facile amide cleavage under mildly acidic conditions. nih.gov Reductive cleavage using reagents like lithium in combination with a catalytic amount of naphthalene (B1677914) has also been used to cleave amide bonds. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl and Benzoate (B1203000) Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions.

Benzoate Ring: The benzoate ring is substituted with two groups: a meta-directing, deactivating ester group (-COOCH₃) and an ortho, para-directing, activating acylamino group (-NHCO(CH₂)₂Ph). libretexts.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) : The acylamino group is a moderately activating, ortho, para-director, while the methyl ester group is a deactivating, meta-director. organicchemistrytutor.comyoutube.com The positions ortho and para to the powerful activating acylamino group (positions 2, 4, and 6) are strongly activated. The position meta to the deactivating ester group is also position 6. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the acylamino group, with the substitution at position 4 being sterically favored. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. aiinmr.com It is important to note that Friedel-Crafts reactions may be problematic due to the presence of the deactivating ester group.

Phenyl Ring: The terminal phenyl ring of the 3-phenylpropanoyl side chain is a simple monosubstituted benzene (B151609) ring.

Electrophilic Aromatic Substitution (EAS) : The alkyl chain has a weak activating effect and is an ortho, para-director. Therefore, electrophilic substitution on this ring will yield a mixture of ortho- and para-substituted products.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and/or a good leaving group. byjus.commasterorganicchemistry.comlibretexts.orglibretexts.org

The benzoate ring, without strong electron-withdrawing groups at the ortho or para positions relative to a potential leaving group, is generally unreactive towards NAS via the addition-elimination mechanism. libretexts.orgpdx.edu

Similarly, the terminal phenyl ring is not activated for NAS.

| Ring | Substituent Effects | Predicted Major EAS Product Position(s) |

| Benzoate | -NHCO(CH₂)₂Ph (ortho, para-directing, activating); -COOCH₃ (meta-directing, deactivating) | 4- and 6-positions (ortho and para to the acylamino group) |

| Phenyl | -CH₂CH₂CONH- (ortho, para-directing, weakly activating) | Ortho and para positions |

Reactivity of the Amide Nitrogen and Ester Carbonyl Group Towards Various Reagents

Amide Nitrogen: The lone pair of electrons on the amide nitrogen is less basic and less nucleophilic than that of an amine due to resonance delocalization. However, it can still undergo certain reactions.

Alkylation/Acylation: Under strongly basic conditions that deprotonate the amide N-H (e.g., using NaH), the resulting anion can be alkylated or acylated. Direct alkylation of N,N-dialkyl benzamides has been achieved using LDA to deprotonate a C-H bond alpha to the nitrogen, but this is less applicable to a secondary amide. nih.gov

Ester Carbonyl Group: The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles.

Reduction: The ester can be reduced to a primary alcohol, [3-(3-phenylpropanoylamino)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for ester reduction unless activated by catalysts. youtube.comresearchgate.net It is possible to reduce the ester to an aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Reaction with Grignard Reagents: The ester carbonyl reacts with two equivalents of a Grignard reagent (R-MgX) to produce a tertiary alcohol after acidic workup. udel.eduyoutube.com For example, reaction with excess phenylmagnesium bromide would yield a triphenylmethanol (B194598) derivative. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. udel.edu

Design and Synthesis of Analogues and Derivatives for Fundamental Structure-Reactivity Studies

The structural framework of this compound allows for extensive modification to study structure-reactivity relationships.

Modifications of the Phenylpropanoyl Side Chain

The 3-phenylpropanoyl side chain offers several points for modification to create analogues.

Aromatic Ring Substitution: The terminal phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire side chain.

Unsaturation: Introduction of double or triple bonds into the alkyl chain can create more rigid analogues and provide handles for further functionalization.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore the impact on biological activity or chemical properties.

Substitutions and Heteroatom Incorporations on the Benzoate Ring System

The benzoate ring is a prime target for derivatization to create a library of analogues.

Substitution at other positions: As discussed in section 5.3, electrophilic substitution can introduce a variety of functional groups (e.g., -NO₂, -Br, -SO₃H) onto the benzoate ring, primarily at the 4- and 6-positions. aiinmr.com These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized to introduce a wide range of other substituents. sciencemadness.org

Heteroatom Incorporation: Replacing one or more of the carbon atoms in the benzoate ring with a heteroatom, such as nitrogen, would create pyridine-based analogues. For example, replacing the C-2 or C-4 with a nitrogen atom would significantly alter the electronic properties and reactivity of the ring system, making it more susceptible to nucleophilic attack. nih.gov The synthesis of such heterocyclic analogues often involves starting from the corresponding heterocyclic aminocarboxylic acids.

| Modification Site | Strategy | Example of Resulting Structure |

| Phenylpropanoyl Side Chain | Substitution on the phenyl ring | Methyl 3-(3-(4-nitrophenyl)propanoylamino)benzoate |

| Benzoate Ring | Electrophilic Aromatic Substitution | Methyl 4-nitro-3-(3-phenylpropanoylamino)benzoate |

| Benzoate Ring | Heteroatom Incorporation | Pyridine analogue |

Alterations of the Ester Group to Other Carboxylic Acid Derivatives

The methyl ester group in this compound is a versatile functional handle that allows for its conversion into a variety of other carboxylic acid derivatives. These transformations, which include hydrolysis, transesterification, and amidation, are fundamental in modifying the compound's structure for various research applications. The reactivity of the ester is influenced by the electronic properties of the substituted benzene ring and the steric hindrance around the carbonyl group.

Hydrolysis to 3-(3-Phenylpropanoylamino)benzoic Acid

The most fundamental transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 3-(3-phenylpropanoylamino)benzoic acid. This reaction can be achieved under acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and often high-yielding method for ester hydrolysis. rsc.org The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with a co-solvent like methanol (B129727) or ethanol to ensure solubility. orgsyn.orgresearchgate.net The mechanism proceeds through the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol. oieau.fr Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid. orgsyn.org Studies on substituted methyl benzoates have shown that this process is generally efficient. rsc.org For instance, the saponification of methyl m-nitrobenzoate proceeds readily with aqueous sodium hydroxide. orgsyn.org

Acid-Catalyzed Hydrolysis: Alternatively, hydrolysis can be catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. This is an equilibrium process, and to drive the reaction to completion, an excess of water is typically used. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. While effective, this method can sometimes be slower than base-catalyzed hydrolysis and may require elevated temperatures. Research on the hydrolysis of various methyl benzoates indicates that the reaction rate is dependent on pH and the nature of the ring substituents. oieau.fr

High-Temperature Water Hydrolysis: Studies have demonstrated the potential of using high-temperature water (250–300 °C) to promote the hydrolysis of methyl benzoates, even for sterically hindered esters. This "green chemistry" approach avoids the use of strong acids or bases. rsc.org

The general conditions for the hydrolysis of methyl esters to their corresponding carboxylic acids are summarized in the table below.

| Reaction | Reagents and Conditions | Product | General Applicability |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O/MeOH, heat; then H₃O⁺ | 3-(3-Phenylpropanoylamino)benzoic acid | Widely applicable and generally high-yielding for methyl benzoates. rsc.orgorgsyn.org |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O, heat | 3-(3-Phenylpropanoylamino)benzoic acid | Reversible reaction; requires excess water to drive to completion. oieau.fr |

Transesterification to Other Esters

The methyl ester of this compound can be converted into other esters (e.g., ethyl, benzyl (B1604629) esters) through transesterification. This reaction involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed.

Amidation to N-Substituted 3-(3-Phenylpropanoylamino)benzamides

The ester group can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation, known as aminolysis or amidation, typically requires higher temperatures or catalysis, as amines are less nucleophilic than hydroxide ions.

Direct amidation of esters with amines can be challenging and often requires specific catalysts to proceed efficiently. researchgate.net Niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of various esters, including methyl benzoate, with amines under solvent-free conditions. researchgate.net Other catalytic systems, such as those based on nickel, have also been developed for the synthesis of amides from esters. researchgate.net These methods provide a pathway to synthesize a diverse range of N-substituted 3-(3-phenylpropanoylamino)benzamides.

The following table outlines the general strategies for converting the methyl ester to other derivatives.

| Transformation | Reactant | Catalyst/Conditions | Product Class |

| Transesterification | Alcohol (R'OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Other Esters |

| Amidation | Amine (R'R''NH) | Heat; or Catalyst (e.g., Nb₂O₅) | Amides |

Molecular Interactions and Mechanistic Biological Studies of Methyl 3 3 Phenylpropanoylamino Benzoate

Characterization of Non-Covalent Interactions with Biomolecules in Model Systems

Non-covalent interactions are fundamental forces that dictate the formation of macromolecular structures and are crucial for the recognition and binding of small molecules to biological targets. nih.gov The structure of Methyl 3-(3-phenylpropanoylamino)benzoate, featuring two aromatic rings, an amide linkage, and a methyl ester group, provides multiple sites for such interactions.

Hydrogen bonds are critical non-covalent interactions that contribute to the specificity and stability of a ligand binding to a biomolecule. nih.gov The this compound molecule possesses key functional groups capable of participating in hydrogen bonding. The amide group (-NH-C=O) is a classic hydrogen bond motif, where the amide proton (-NH) can act as a hydrogen bond donor and the carbonyl oxygen (-C=O) can act as a hydrogen bond acceptor. Similarly, the carbonyl oxygen of the methyl ester group (-COOCH₃) can also accept hydrogen bonds.

The presence of two phenyl rings in this compound makes it a prime candidate for engaging in aromatic stacking, or π-π, interactions. These interactions occur between the electron-rich π-systems of aromatic rings, such as those found in the amino acid side chains of phenylalanine, tyrosine, and tryptophan within a protein's binding site.

In Vitro Binding and Recognition Studies with Isolated Biomacromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

Investigating the direct interaction of a compound with isolated biological macromolecules is essential to understand its mechanism of action. Studies on structurally similar molecules, such as methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, have shown that this class of compounds can act as inhibitors of enzymes like malate (B86768) dehydrogenase (MDH), suggesting that this compound could have similar targets. nih.gov

Several biophysical techniques are employed to characterize the binding of a ligand to a protein, providing data on kinetics (association and dissociation rates) and thermodynamics (affinity, enthalpy, and entropy). nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to measure binding affinities and kinetics. nih.govportlandpress.com In a typical SPR experiment, the protein (ligand) is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface. nih.gov Changes in the refractive index at the surface upon binding are measured and plotted in a sensorgram, from which association (kₐ) and dissociation (kₑ) rate constants can be derived. nih.govportlandpress.com The equilibrium dissociation constant (Kₑ), a measure of affinity, is then calculated as the ratio of kₑ/kₐ. wikipedia.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), and the change in enthalpy (ΔH). nih.govspringernature.com From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering insights into the driving forces of the interaction. nih.govnih.gov

Fluorescence Spectroscopy: This method relies on changes in the fluorescence properties of a protein (often from intrinsic tryptophan fluorescence) or a fluorescently labeled ligand upon binding. nih.govnih.gov By titrating the ligand and monitoring the change in fluorescence intensity or anisotropy, the binding constant can be determined. nih.govresearchgate.net Fluorescence quenching experiments, for example, were used to study the interaction between methyl benzoate (B1203000) derivatives and bovine serum albumin, revealing a static quenching mechanism and a 1:1 binding stoichiometry. nih.gov

Table 1: Illustrative Kinetic and Thermodynamic Parameters from Biophysical Methods This table presents hypothetical data that could be obtained for the interaction of this compound with a target protein.

| Method | Parameter | Hypothetical Value | Unit |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ (Association Rate Constant) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| kₑ (Dissociation Rate Constant) | 3.0 x 10⁻³ | s⁻¹ | |

| Kₑ (Equilibrium Dissociation Constant) | 20 | nM | |

| Isothermal Titration Calorimetry (ITC) | Kₐ (Association Constant) | 5.0 x 10⁷ | M⁻¹ |

| n (Stoichiometry) | 1.1 | - | |

| ΔH (Enthalpy Change) | -25.5 | kJ/mol | |

| -TΔS (Entropy Change) | -18.2 | kJ/mol |

Specificity refers to the ability of a ligand to bind to its intended target, while selectivity describes its ability to bind to the intended target over other, often structurally related, targets. nih.gov Evaluating these parameters is crucial in drug discovery.

Methodologies to assess specificity and selectivity include:

Panel Screening: The compound is tested against a large panel of diverse proteins (e.g., kinases, GPCRs, proteases) to identify off-target interactions.

Competitive Binding Assays: These assays measure the ability of the test compound to displace a known, often labeled, ligand from the target protein. swordbio.com The concentration at which the test compound displaces 50% of the reference ligand (IC₅₀) is a measure of its potency. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value. wikipedia.org

Differential Assays: The binding affinity of the compound is measured for the primary target and then compared to its affinity for related proteins (e.g., different isoforms of an enzyme). A significantly higher affinity for the primary target indicates good selectivity. For protein therapeutics, specificity and selectivity tests are based on the expected levels of the compound in the presence of other administered drugs or endogenous proteins. nih.govnih.gov

Mechanistic Investigations of Cellular Uptake and Intracellular Distribution in Controlled Cellular Models

Understanding how a compound enters cells and where it localizes is key to interpreting its biological activity. frontiersin.org While direct studies on this compound are not available, the methodologies to investigate these processes are well-established. acs.org

Common techniques for these investigations include:

Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful imaging technique that allows for the visualization of fluorescently labeled molecules within cells in high resolution. mdpi.comnih.gov To study the uptake of a non-fluorescent compound like this compound, it would need to be tagged with a fluorophore. springernature.com By co-staining cellular organelles (e.g., mitochondria, lysosomes, nucleus), the intracellular distribution and co-localization of the compound can be determined. mdpi.comnih.gov

Flow Cytometry: This technique rapidly analyzes a large population of cells, measuring their fluorescence on a cell-by-cell basis. rsc.orgnih.gov It can quantify the percentage of cells that have taken up a fluorescently labeled compound and the average amount of uptake per cell. rsc.orgrsc.org This method is particularly useful for studying uptake kinetics and the effects of various inhibitors on the uptake process to elucidate the mechanism (e.g., endocytosis, passive diffusion). nih.gov

Cell Fractionation and LC-MS/MS: This biochemical approach involves breaking open the cells and separating the different organelles (e.g., nucleus, mitochondria, cytoplasm) by centrifugation. The concentration of the compound in each fraction is then quantified using a highly sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This provides quantitative data on the subcellular distribution without the need for fluorescent labeling. nih.gov

Table 2: Illustrative Data on Cellular Uptake Analysis by Flow Cytometry This table shows hypothetical results from a flow cytometry experiment designed to assess the uptake of a fluorescently-labeled analog of this compound in a cancer cell line.

| Incubation Time (hours) | Percentage of Fluorescent Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |

|---|---|---|

| 0.5 | 15.2 ± 2.1 | 120 ± 15 |

| 1 | 45.8 ± 3.5 | 450 ± 32 |

| 2 | 88.1 ± 4.2 | 1100 ± 78 |

| 4 | 95.3 ± 2.8 | 1550 ± 95 |

Development of Chemical Probes for Molecular Recognition Studies (e.g., Fluorescent Labels, Affinity Ligands)

There is currently no published research detailing the development of chemical probes based on the this compound structure. The creation of such tools, including fluorescently labeled derivatives or affinity ligands, would first require a thorough understanding of the compound's own biological activities and molecular targets, if any. This foundational knowledge is essential for designing probes that can be used to study specific biological processes.

Exploration of the Compound as a Scaffold for Rational Design in Chemical Biology Research

Similarly, the exploration of this compound as a scaffold for rational design in chemical biology has not been documented in the scientific literature. A molecular scaffold serves as the core structure upon which new molecules with desired properties are built. The utility of a scaffold is determined by its synthetic accessibility, its three-dimensional structure, and its ability to be chemically modified to interact with biological targets. Without initial studies to characterize these aspects of this compound, its viability as a scaffold cannot be assessed.

While research exists on various derivatives of methyl benzoate, some of which have shown promise in areas like cancer metabolism and materials science, these findings cannot be directly extrapolated to this compound. Each unique chemical modification can drastically alter a compound's physical, chemical, and biological properties.

Emerging Research Directions and Future Perspectives for Methyl 3 3 Phenylpropanoylamino Benzoate

Potential Applications in Materials Science and Polymer Chemistry as a Building Block

The structure of Methyl 3-(3-phenylpropanoylamino)benzoate contains several functional groups that make it an attractive candidate as a monomer or a key building block in the synthesis of advanced polymers and materials. The presence of the methyl ester and the secondary amide, along with two aromatic rings, offers multiple sites for polymerization or modification.

Future research could focus on transforming this compound into bifunctional monomers for step-growth polymerization. For instance, the methyl ester can be hydrolyzed to a carboxylic acid, creating an amino-acid-like monomer. This resulting molecule, 3-(3-phenylpropanoylamino)benzoic acid, could be a precursor for creating a new class of aromatic polyamides. Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. The incorporation of the flexible propanoyl linker could introduce unique solubility and processing characteristics compared to more rigid aramid structures.

Another avenue involves the functionalization of the phenyl rings. Nitration followed by reduction could introduce additional amine groups, creating tri- or tetra-functional monomers suitable for cross-linked networks or hyperbranched polymers. researchgate.net These materials could find applications in coatings, adhesives, or as membranes for separation processes.

The table below outlines potential monomer derivatives of this compound and the corresponding polymer classes that could be explored.

| Monomer Derivative | Potential Polymerization Route | Resulting Polymer Class | Potential Properties |

| 3-(3-Phenylpropanoylamino)benzoic acid | Self-condensation or reaction with diamines | Aromatic Polyamide (Aramid) | High thermal stability, mechanical strength, modified solubility |

| Methyl 3-amino-5-(3-phenylpropanoylamino)benzoate | Reaction with diacyl chlorides or diisocyanates | Polyamide or Polyurea | Enhanced hydrogen bonding, potential for liquid crystalline behavior |

| 3-(3-Phenylpropanoylamino)benzyl alcohol | Reaction with diacids or diisocyanates | Polyester or Polyurethane | Improved flexibility, processability |

This strategic use as a building block could lead to novel materials with tailored properties for specialized applications.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

Modern chemical synthesis is increasingly benefiting from automation and high-throughput experimentation (HTE), which allow for the rapid screening and optimization of reaction conditions. nih.gov The synthesis of this compound, typically an amide coupling reaction between methyl 3-aminobenzoate (B8586502) and 3-phenylpropanoyl chloride (or the corresponding acid), is well-suited for such platforms.

HTE platforms can be employed to systematically optimize the synthesis of the target compound. An array of catalysts, solvents, bases, and temperature conditions can be screened in parallel to identify the most efficient and highest-yielding protocol. This not only accelerates the discovery of optimal conditions but also minimizes waste and resource consumption.

Furthermore, automated platforms could be used to generate a library of derivatives based on the core structure of this compound. By varying the acyl chloride and the aminobenzoate ester components, hundreds of structural analogues could be synthesized and screened for specific properties, such as biological activity or material characteristics. For instance, a library of related compounds could be tested in a high-throughput assay for biodegradability, similar to methodologies used for screening polyesters. nih.gov

A hypothetical HTE screen to optimize the amide coupling reaction is presented below.

| Experiment | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | EDCI/HOBt | DIPEA | DMF | 25 | (data) |

| 2 | HATU | DIPEA | DMF | 25 | (data) |

| 3 | T3P | Pyridine | CH₂Cl₂ | 25 | (data) |

| 4 | EDCI/HOBt | NMM | THF | 40 | (data) |

| 5 | HATU | NMM | THF | 40 | (data) |

| ... | ... | ... | ... | ... | ... |

Exploration of Unexplored Reactivity Profiles and Novel Synthetic Transformations

Beyond its synthesis, the reactivity of this compound itself presents opportunities for discovery. The interplay between the electron-withdrawing methyl ester group and the electron-donating amide group on the central benzene (B151609) ring could lead to interesting regioselectivity in electrophilic aromatic substitution reactions. Future studies could systematically investigate reactions such as nitration, halogenation, and Friedel-Crafts acylation to map the compound's reactivity. For instance, nitration of the related methyl benzoate (B1203000) yields primarily the meta-substituted product, methyl 3-nitrobenzoate. wikipedia.orgchemhume.co.uk The directing effect of the 3-(3-phenylpropanoylamino) group would compete with the ester, potentially leading to novel substitution patterns.

The amide N-H bond also offers a handle for further functionalization, such as alkylation or arylation, to modify the compound's steric and electronic properties. Moreover, the ester group can be targeted for various transformations, including reduction to an alcohol or conversion to other functional groups, thereby expanding the synthetic utility of the molecule as an intermediate.

Further Development of Sustainable Chemistry Approaches for its Production and Utilization

Green chemistry principles are paramount in modern chemical research and production. Future efforts should focus on developing more sustainable methods for synthesizing and utilizing this compound. This includes replacing hazardous reagents and solvents with more environmentally benign alternatives.

For its synthesis, traditional amide coupling reagents can generate significant waste. Catalytic methods, such as the direct amidation of a carboxylic acid and an amine that releases only water as a byproduct, would represent a significant improvement. The development of heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of the process, similar to the use of solid acid catalysts in the synthesis of methyl benzoate. mdpi.com